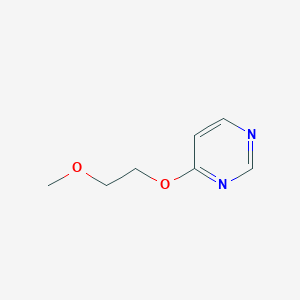

4-(2-Methoxyethoxy)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

110821-13-1 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

4-(2-methoxyethoxy)pyrimidine |

InChI |

InChI=1S/C7H10N2O2/c1-10-4-5-11-7-2-3-8-6-9-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

TWUGAYBBXCWXQT-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=NC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Methoxyethoxy Pyrimidine and Its Derivatives

Retrosynthetic Analysis Approaches

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. airitilibrary.comumi.ac.ide3s-conferences.org For 4-(2-methoxyethoxy)pyrimidine, a primary disconnection strategy targets the ether bond, which is one of the most synthetically accessible linkages. This approach simplifies the target molecule into two key synthons: a pyrimidine (B1678525) ring with a hydroxyl group at the 4-position (or its keto tautomer) and a 2-methoxyethoxy cation or its synthetic equivalent.

A second common retrosynthetic approach involves disconnecting the bonds of the pyrimidine ring itself. This can lead to various combinations of smaller building blocks, such as a 1,3-dicarbonyl compound and an amidine, urea (B33335), or guanidine (B92328) derivative, which can be brought together in a cyclocondensation reaction. advancechemjournal.com This strategy is fundamental to building the heterocyclic core from acyclic precursors.

A third strategy considers the entire 2-methoxyethoxy group as a nucleophile that can be introduced by displacing a leaving group, such as a halogen, from the 4-position of a pre-formed pyrimidine ring. This convergent approach is highly efficient for creating a library of analogues by varying the nucleophile in the final step.

Pyrimidine Core Construction Methods

The formation of the central pyrimidine ring is a crucial step, and several established methods are employed to achieve this.

Cyclocondensation Reactions for Pyrimidine Ring Formation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. nih.gov The most widely used method involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a molecule containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine. wikipedia.orgbu.edu.eg This approach, often referred to as the Principal Synthesis, directly constructs the pyrimidine ring. For the synthesis of the precursor to this compound, a suitable 1,3-dielectrophile is condensed with one of these N-C-N building blocks to form a 4-hydroxypyrimidine (B43898) (which exists in tautomeric equilibrium with 4(3H)-pyrimidinone). nih.govchemicalbook.com The choice of reactants allows for the introduction of various substituents onto the pyrimidine core.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a powerful and frequently used method for functionalizing pyrimidine rings. youtube.comnih.gov In this approach, a halogenated pyrimidine, typically 4-chloropyrimidine (B154816) or 4-bromopyrimidine, serves as the electrophilic substrate. The halogen at the C4 position is an effective leaving group, which can be displaced by a nucleophile. rsc.org The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, facilitates this reaction. The 4-position is generally more reactive towards nucleophilic attack than the 2-position. stackexchange.com This method is highly versatile for introducing the 2-methoxyethoxy group in the final step of the synthesis. mdpi.com

Biginelli Reaction and Related Multicomponent Approaches

The Biginelli reaction is a classic multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea (or thiourea) in a single pot to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govacs.org While the direct product is not an aromatic pyrimidine, the DHPM core can be chemically modified in subsequent steps. beilstein-journals.org For instance, oxidation of the dihydropyrimidine (B8664642) ring yields the corresponding pyrimidinone, which can then be functionalized further. The efficiency and atom economy of multicomponent reactions like the Biginelli make them attractive for generating molecular diversity. biomedres.ussennosbiotech.com

Introduction of the 2-Methoxyethoxy Moiety

The final key transformation in many synthetic routes is the attachment of the 2-methoxyethoxy side chain to the pyrimidine core.

Etherification via Alcohol or Alkoxide Reactants

The formation of the ether linkage is typically achieved through a nucleophilic substitution reaction. One common method is the Williamson ether synthesis, where the sodium or potassium salt of 4-hydroxypyrimidine (formed by treating the pyrimidinone with a base like sodium hydride) is reacted with a 2-methoxyethyl halide.

More frequently, the SNAr reaction described earlier is employed. In this case, 2-methoxyethanol (B45455) is deprotonated with a strong base to form the corresponding alkoxide, which then acts as the nucleophile. This alkoxide readily displaces a halogen atom from the 4-position of a halopyrimidine. fishersci.co.uk This reaction is often carried out in a polar aprotic solvent like DMF or THF. The reaction conditions can be tailored to control regioselectivity when multiple leaving groups are present on the pyrimidine ring. researchgate.net

Table 1: Comparison of Synthetic Strategies for the Pyrimidine Core

| Method | Precursors | Key Features | Typical Product |

| Cyclocondensation | 1,3-Dicarbonyl compound, Urea/Amidine | Builds the ring from acyclic precursors | Substituted 4-Hydroxypyrimidine |

| Nucleophilic Aromatic Substitution | 4-Halopyrimidine, Nucleophile | Functionalizes a pre-formed ring | 4-Substituted Pyrimidine |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | One-pot, multicomponent reaction | Dihydropyrimidinone |

Coupling Reactions Involving Pyrimidine Precursors and Methoxyethoxy Reagents

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the modular construction of complex molecules from simpler building blocks.

The Suzuki-Miyaura coupling reaction stands as a premier method for the synthesis of biaryl compounds and their derivatives due to its mild reaction conditions and broad functional group tolerance. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.

In the context of synthesizing derivatives of this compound, the Suzuki coupling can be envisioned to couple a 4-halopyrimidine precursor with a suitable organoboron reagent. For instance, a 4-chloropyrimidine could be reacted with a boronic acid that already contains the desired methoxyethoxy moiety. The regioselectivity of such reactions on polyhalogenated pyrimidines is a critical consideration. It is well-established that for substrates like 2,4-dichloropyrimidines, Suzuki coupling preferentially occurs at the C4 position. This selectivity is attributed to the higher LUMO coefficient at C4 compared to C2, making it more susceptible to nucleophilic attack in the catalytic cycle. stackexchange.comnih.gov

The general catalytic cycle for a Suzuki coupling begins with the oxidative addition of the palladium(0) catalyst to the 4-halopyrimidine, forming a palladium(II) intermediate. This is followed by transmetalation with the organoboron reagent (activated by a base) and concludes with reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.

Key parameters that are optimized for these reactions include the choice of palladium catalyst, ligand, base, and solvent. mdpi.com Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly employed catalyst for this transformation. mdpi.com A variety of bases and solvents can be utilized, with systems like potassium carbonate in 1,4-dioxane (B91453) often proving effective. mdpi.com

| Pyrimidine Precursor | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |

| 2,4-dichloropyridine | Arylboronic acid | Pd(IPr) (catalyst) | - | - | Moderate to Good | nih.gov |

Functional Group Transformations in Synthesis

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.com This approach is crucial for accessing target molecules that may not be directly available through coupling reactions or for introducing specific functionalities late in a synthetic sequence.

For the synthesis of this compound, the most direct functional group transformation is the nucleophilic aromatic substitution (SNAr) on a 4-halopyrimidine precursor. fishersci.co.uk The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles, particularly at the 2- and 4-positions. A halogen, such as chlorine, at the 4-position acts as an excellent leaving group in such reactions.

The synthesis would involve treating a 4-chloropyrimidine with 2-methoxyethanol in the presence of a base. The base, typically a strong one like sodium hydride (NaH), deprotonates the hydroxyl group of 2-methoxyethanol to form the corresponding alkoxide, 2-methoxyethoxide. This potent nucleophile then attacks the electron-deficient C4 carbon of the pyrimidine ring. fishersci.co.ukyoutube.com This addition step temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com Aromaticity is subsequently restored by the elimination of the chloride ion, yielding the final product, this compound. youtube.com This SNAr pathway is a widely used and efficient method for the preparation of alkoxy- and aryloxypyrimidines. rsc.orgnih.gov

| Halopyrimidine Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide | Excess NaOMe | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | rsc.org |

| 4-Chloropyridine hydrochloride | Alcohols | Base (e.g., NaH), THF | 4-Alkoxypyridine | fishersci.co.uk |

| 2-Chloropyridine | Amines | Heat | 2-Aminopyridine derivative | youtube.com |

Chemical Derivatization and Structural Modification of 4 2 Methoxyethoxy Pyrimidine

Functionalization at Peripheral Positions of the Pyrimidine (B1678525) Ring (C(2), C(5), C(6))

The pyrimidine ring in 4-(2-methoxyethoxy)pyrimidine is electron-deficient, which dictates its reactivity towards nucleophilic and electrophilic reagents. The presence of the oxygen-linked substituent at the C4 position significantly influences the electronic distribution within the ring, thereby affecting the regioselectivity of substitution reactions.

The C2, C4, and C6 positions of the pyrimidine ring are generally susceptible to nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. acs.org However, in this compound, the C4 position is already substituted. Therefore, nucleophilic aromatic substitution (SNAr) reactions are expected to occur preferentially at the C2 and C6 positions, provided a suitable leaving group is present at these positions. For instance, the displacement of a halide or a sulfonyl group at C2 or C6 by various nucleophiles such as amines, alkoxides, or thiolates is a common strategy for pyrimidine functionalization. nih.gov

In contrast, electrophilic substitution on the pyrimidine ring is generally difficult but can be achieved, particularly at the C5 position, which is the most electron-rich carbon atom. acs.org The introduction of activating groups on the ring can facilitate such reactions. For this compound, the 2-methoxyethoxy group at C4 is an ortho, para-directing group, which would further activate the C5 position towards electrophilic attack. Common electrophilic substitution reactions include halogenation and nitrosation. For example, halogenation of pyrimidine derivatives at the C5 position can be achieved using N-halosuccinimides. elsevierpure.com

Directed ortho-metalation is another powerful tool for the functionalization of pyrimidines. Lithiation of substituted pyrimidines can be directed by certain functional groups, allowing for the introduction of a variety of electrophiles at specific positions. For instance, lithiation of alkoxy-substituted pyridones has been shown to occur at a specific carbon atom, followed by reaction with various electrophiles. rsc.org A similar strategy could potentially be applied to this compound to introduce substituents at the C5 position.

| Position | Type of Reaction | Potential Reagents | Expected Product |

|---|---|---|---|

| C2/C6 (with leaving group) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | 2/6-Amino, -Alkoxy, -Thioether derivatives |

| C5 | Electrophilic Substitution | N-Halosuccinimides (NBS, NCS), Nitrating agents | 5-Halo, 5-Nitro derivatives |

| C5 | Directed Metalation-Substitution | 1. n-BuLi/LDA 2. Electrophile (e.g., Aldehydes, Ketones) | 5-Substituted derivatives |

Modifications of the 2-Methoxyethoxy Side Chain

The 2-methoxyethoxy side chain at the C4 position of the pyrimidine ring offers additional sites for chemical modification. These modifications can involve cleavage of the ether linkages or functionalization of the terminal methyl group.

Ether cleavage reactions can be employed to remove the entire side chain or to selectively cleave one of the ether bonds. Reagents such as strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃) are commonly used for the cleavage of ethers. Such a reaction on this compound would likely lead to the formation of 4-hydroxypyrimidine (B43898) or 4-(2-hydroxyethoxy)pyrimidine, depending on the reaction conditions. The resulting hydroxyl groups can then serve as handles for further functionalization, such as esterification or etherification. While specific studies on the cleavage of the 2-methoxyethoxy group from a pyrimidine ring are not abundant, the principles of ether cleavage are well-established in organic chemistry.

Functionalization of the terminal methyl group of the 2-methoxyethoxy side chain is another possibility. This could potentially be achieved through radical halogenation followed by nucleophilic substitution, although the selectivity of such a reaction might be challenging. Alternatively, oxidation of the terminal methyl group could lead to the corresponding carboxylic acid, which could then be converted into a variety of other functional groups such as esters and amides.

| Modification Type | Potential Reagents | Potential Product |

|---|---|---|

| Ether Cleavage | HBr, HI, BBr₃ | 4-Hydroxypyrimidine or 4-(2-Hydroxyethoxy)pyrimidine |

| Oxidation of Terminal Methyl | Strong oxidizing agents (e.g., KMnO₄) | 2-(Pyrimidin-4-yloxy)acetic acid derivative |

Formation of Fused Heterocyclic Systems Incorporating the 2-Methoxyethoxy-Pyrimidine Motif

The pyrimidine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems. This is a widely used strategy in medicinal chemistry to create novel molecular architectures with diverse biological activities. The formation of these fused systems typically involves the introduction of appropriate functional groups onto the pyrimidine ring, followed by an intramolecular cyclization reaction.

One common approach is the synthesis of pyrimido[4,5-d]pyrimidines. This can be achieved by first introducing an amino group and a cyano or ester group at the C5 and C6 positions of the pyrimidine ring, respectively. Subsequent reaction with reagents like urea (B33335) or thiourea (B124793) can lead to the formation of the second pyrimidine ring. nih.govnih.gov While this would require initial functionalization of this compound, it highlights a potential pathway to complex fused systems.

Another important class of fused heterocycles are purine (B94841) analogs. The synthesis of purines often involves the construction of an imidazole (B134444) ring onto a pre-functionalized pyrimidine. For example, a 4-amino-5-nitropyrimidine derivative can be reduced to the corresponding diamine, which can then be cyclized with a one-carbon synthon like formic acid to form the purine ring system. pharmaguideline.comchemrxiv.org Starting from this compound, this would involve nitration at the C5 position, followed by introduction of an amino group at a neighboring position, reduction, and cyclization.

The synthesis of other fused systems, such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, typically involves the annulation of a pyridine (B92270) or thiophene (B33073) ring, respectively, onto the pyrimidine core. rsc.org These syntheses often start with appropriately substituted pyrimidines that can undergo intramolecular cyclization or intermolecular condensation reactions.

| Fused System | General Synthetic Strategy | Key Pyrimidine Precursor |

|---|---|---|

| Pyrimido[4,5-d]pyrimidine | Cyclization of a 5,6-disubstituted pyrimidine | 5-Amino-6-cyanopyrimidine derivative |

| Purine Analog | Imidazole ring formation on a pyrimidine | 4,5-Diaminopyrimidine derivative |

| Pyrido[2,3-d]pyrimidine | Pyridine ring annulation | Functionalized aminopyrimidine |

Structure-Reactivity Relationships in Chemical Transformations

The reactivity of this compound in various chemical transformations is governed by the electronic and steric properties of both the pyrimidine ring and the 2-methoxyethoxy substituent. Understanding these structure-reactivity relationships is essential for predicting the outcome of reactions and for the rational design of synthetic routes.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes it inherently electron-deficient, favoring nucleophilic attack at the carbon atoms. The 2-methoxyethoxy group at the C4 position is an electron-donating group through resonance, which can modulate the reactivity of the ring. This electron donation is expected to have a more pronounced effect on the ortho (C5) and para (C2 and C6) positions.

In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is highly dependent on the nature and position of other substituents on the ring. For instance, in 2,4-dichloropyrimidines, nucleophilic substitution typically occurs selectively at the C4 position. However, the presence of an electron-donating group at C6 can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com In the case of this compound, if a leaving group were present at C2 or C6, the electron-donating nature of the C4-substituent would likely influence the rate and regioselectivity of the substitution.

The electronic nature of substituents also plays a crucial role in electrophilic substitution reactions. Electron-donating groups activate the pyrimidine ring towards electrophilic attack, while electron-withdrawing groups deactivate it. nih.gov The 2-methoxyethoxy group at C4 is expected to activate the C5 position for electrophilic substitution. The interplay between the electronic nature of substituents at different positions can have a subtle but significant impact on reactivity. csu.edu.au

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can provide valuable insights into the relationship between the molecular structure and chemical reactivity. nih.govmdpi.com By correlating molecular descriptors with experimentally observed reactivity, these models can help in predicting the outcome of reactions for new derivatives of this compound.

| Structural Feature | Influence on Reactivity |

|---|---|

| Electron-deficient pyrimidine ring | Favors nucleophilic attack at C2, C4, C6. |

| Electron-donating 4-(2-methoxyethoxy) group | Activates C5 for electrophilic attack; modulates regioselectivity of SNAr. |

| Substituents at other positions (C2, C5, C6) | Can significantly alter the rate and regioselectivity of reactions. |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 4 2 Methoxyethoxy Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the molecular structure of 4-(2-Methoxyethoxy)pyrimidine by providing detailed information about the chemical environment of its hydrogen and carbon nuclei.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyrimidine (B1678525) ring appear as characteristic doublets. Specifically, the proton at the 6-position (H-6) resonates at approximately 8.53 ppm, while the proton at the 5-position (H-5) shows a signal at around 6.78 ppm. The coupling between these two adjacent protons results in their doublet splitting pattern.

The protons of the 2-methoxyethoxy side chain are also clearly resolved. The methylene (B1212753) protons adjacent to the pyrimidine ring's oxygen atom (-O-CH₂-) exhibit a triplet at approximately 4.45 ppm. The adjacent methylene protons (-CH₂-O-) appear as a triplet around 3.75 ppm. The methyl protons (-OCH₃) of the methoxy (B1213986) group are observed as a singlet at approximately 3.38 ppm. The integration of these signals confirms the presence of the correct number of protons in each environment.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.53 | Doublet | 1H | H-6 (Pyrimidine ring) |

| 6.78 | Doublet | 1H | H-5 (Pyrimidine ring) |

| 4.45 | Triplet | 2H | -O-CH₂- |

| 3.75 | Triplet | 2H | -CH₂-O- |

| 3.38 | Singlet | 3H | -OCH₃ |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbon atoms of the pyrimidine ring are observed in the downfield region, with the C-4 carbon, bonded to the electronegative oxygen atom, resonating at approximately 170.2 ppm. The C-6 and C-2 carbons appear at around 158.5 ppm and 157.9 ppm, respectively, while the C-5 carbon is found at approximately 107.8 ppm.

The carbon atoms of the 2-methoxyethoxy side chain are also well-defined. The carbon of the methylene group attached to the pyrimidine ring (-O-CH₂) resonates at about 67.5 ppm. The other methylene carbon (-CH₂-O-) has a chemical shift of approximately 70.8 ppm, and the methyl carbon (-OCH₃) appears at around 59.1 ppm.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.2 | C-4 (Pyrimidine ring) |

| 158.5 | C-6 (Pyrimidine ring) |

| 157.9 | C-2 (Pyrimidine ring) |

| 107.8 | C-5 (Pyrimidine ring) |

| 70.8 | -CH₂-O- |

| 67.5 | -O-CH₂- |

| 59.1 | -OCH₃ |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of the atoms within this compound. A COSY spectrum would show correlations between the coupled protons, for instance, between the H-5 and H-6 protons on the pyrimidine ring, and between the adjacent methylene protons of the ethoxy group.

An HSQC spectrum establishes the direct one-bond correlations between protons and their attached carbons. This technique would confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, by showing a cross-peak between the proton signal at 8.53 ppm and the carbon signal at 158.5 ppm, definitively assigning them to the H-6 and C-6 positions, respectively. Similar correlations would be observed for all other protonated carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound by identifying the vibrational frequencies of its chemical bonds.

The IR spectrum of this compound exhibits several characteristic absorption bands that are indicative of the pyrimidine ring and the ether linkage. The pyrimidine ring gives rise to a series of complex vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine ring are expected to produce strong to medium intensity bands in the 1600-1400 cm⁻¹ region. researchgate.netias.ac.in Specifically, bands around 1570-1596 cm⁻¹ can be attributed to C=C stretching, and those in the 1525-1575 cm⁻¹ range are characteristic of C=N stretching. researchgate.net

The ether linkage (C-O-C) is characterized by a strong, prominent absorption band due to C-O stretching vibrations. For an aryl alkyl ether, two strong bands are typically observed: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

Beyond the core structures, the IR spectrum also reveals the presence of other key functional groups. The stretching vibrations of the aliphatic C-H bonds in the methoxyethoxy group are expected to appear in the 2950-2850 cm⁻¹ region. The presence of the methoxy group is further supported by a characteristic C-H bending vibration around 1450 cm⁻¹.

Interactive Data Table: IR Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Pyrimidine Ring |

| 2950-2850 | C-H Stretch | Methoxyethoxy Group |

| 1600-1500 | C=C and C=N Stretch | Pyrimidine Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl Alkyl Ether |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

The mass spectrum of this compound, with a molecular formula of C₇H₁₀N₂O₂, is characterized by its molecular ion peak (M⁺). The nominal molecular weight of this compound is 154 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion would be observed, allowing for the unambiguous determination of its elemental composition.

The molecular ion peak is typically the most intense peak in the spectrum for stable molecules, corresponding to the intact molecule that has lost a single electron. Following the molecular ion, isotopic peaks at M+1 and M+2 are also observed. The relative intensities of these peaks are determined by the natural isotopic abundance of the constituent atoms.

The M+1 peak arises primarily from the presence of ¹³C (1.1% natural abundance) and ¹⁵N (0.37% natural abundance).

The M+2 peak is mainly due to the presence of ¹⁸O (0.20% natural abundance) and the combination of two ¹³C atoms or other less abundant isotopes.

The predictable ratios of these isotopic peaks serve as a crucial confirmation of the elemental formula of the parent compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted m/z Value | Description |

| Molecular Ion (M⁺) | 154 | Corresponds to the intact molecule [C₇H₁₀N₂O₂]⁺. |

| M+1 Isotope Peak | 155 | Primarily due to the presence of one ¹³C or ¹⁵N atom. |

| M+2 Isotope Peak | 156 | Primarily due to the presence of one ¹⁸O atom or two ¹³C atoms. |

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. For this compound, the fragmentation is expected to be influenced significantly by the ether linkage and the stability of the pyrimidine ring.

Studies on analogous alkoxypyrimidines suggest that a primary fragmentation pathway involves the cleavage of the side chain. nih.gov The fragmentation of the protonated molecule often begins with the cleavage of the C-O bond of the ether group attached to the pyrimidine ring.

A plausible fragmentation pathway for this compound would involve:

Initial Fragmentation: Cleavage of the ether bond connecting the side chain to the pyrimidine ring, or cleavage within the side chain itself. A common fragmentation is the loss of the entire methoxyethoxy group.

Side-Chain Fragmentation: Loss of smaller, stable neutral molecules from the side chain, such as formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O).

Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring itself, which is a stable aromatic system, typically occurs after the loss of substituents. This can involve the loss of neutral molecules like HCN. nih.gov

The analysis of these characteristic fragment ions allows for the precise confirmation of the compound's structure, including the nature and attachment point of the substituent.

Table 2: Plausible Mass Fragmentation Ions for this compound

| m/z Value | Possible Ion Structure | Plausible Origin |

| 154 | [C₇H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 123 | [C₆H₇N₂O]⁺ | Loss of ·CH₂OH from the side chain |

| 95 | [C₄H₃N₂O]⁺ | Loss of the ·CH₂CH₂OCH₃ group |

| 80 | [C₄H₄N₂]⁺ | Pyrimidine cation radical after loss of the side chain and rearrangement |

| 59 | [C₃H₇O]⁺ | Methoxyethyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The pyrimidine ring is a heteroaromatic chromophore that exhibits characteristic absorption bands in the UV region. acs.org These absorptions are due to two main types of electronic transitions:

π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the pyrimidine ring, these transitions usually occur at shorter wavelengths (higher energy).

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs of the nitrogen atoms) to a π* antibonding orbital. These are generally of lower intensity and occur at longer wavelengths (lower energy) compared to the π → π* transitions.

The electronic spectrum of the parent pyrimidine molecule shows distinct absorption bands corresponding to these transitions. rsc.org The exact position and intensity of these bands can be influenced by the solvent environment.

The introduction of a substituent onto the pyrimidine ring can significantly alter its UV-Vis absorption spectrum. The 4-(2-Methoxyethoxy) group acts as an auxochrome, a group that modifies the absorption characteristics of the chromophore.

Alkoxy groups, like the methoxyethoxy group, are electron-donating through resonance. This has several effects on the electronic transitions of the pyrimidine ring: researchgate.net

Bathochromic Shift (Red Shift): The electron-donating nature of the oxygen atom attached to the ring increases the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), causing the π → π* absorption bands to shift to longer wavelengths.

Hyperchromic Effect: The substituent often leads to an increase in the molar absorptivity (ε), meaning the intensity of the absorption band increases.

Solvatochromism: The position of the absorption maxima can be sensitive to the polarity of the solvent. Polar solvents can stabilize the excited state differently than the ground state, leading to shifts in the absorption wavelength.

Therefore, the UV-Vis spectrum of this compound is expected to show its characteristic π → π* and n → π* absorption bands shifted to longer wavelengths and with potentially increased intensity compared to the unsubstituted pyrimidine molecule.

Table 3: General UV-Vis Absorption Data for Substituted Pyrimidines

| Transition Type | Typical Wavelength Range (Unsubstituted) | Expected Effect of 4-(2-Methoxyethoxy) Substituent |

| π → π | ~240-270 nm | Bathochromic Shift (to longer wavelengths) and Hyperchromic Effect (increased intensity) |

| n → π | ~290-320 nm | Bathochromic Shift (to longer wavelengths) |

Theoretical and Computational Investigations of 4 2 Methoxyethoxy Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular properties at the electronic level. nih.gov For 4-(2-Methoxyethoxy)pyrimidine, these methods would elucidate its fundamental characteristics, including its three-dimensional structure, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms and molecules. tandfonline.comnih.gov It is particularly effective for predicting molecular geometries, energies, and other properties by approximating the electron density. For a molecule like this compound, a functional such as B3LYP combined with a basis set like 6-311++G(**) would likely be employed to achieve a balance between accuracy and computational cost. nih.gov

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, this process would involve systematically exploring different spatial arrangements (conformers) that arise from the rotation around the single bonds of the methoxyethoxy side chain.

The calculations would identify the global minimum energy conformation, which represents the most stable structure of the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined for this stable conformer. For pyrimidine (B1678525) derivatives, the planarity of the pyrimidine ring is a key feature, and DFT calculations would quantify any deviations from planarity caused by the substituent. researchgate.net

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C-N Bond Lengths (in ring) | ~1.33 - 1.34 Å |

| C-C Bond Lengths (in ring) | ~1.39 - 1.40 Å |

| C-O Bond Length (ether) | ~1.43 Å |

| C-O-C Bond Angle (ether) | ~112° |

| Dihedral Angle (C-C-O-C) | Varies with conformation |

Note: The values in this table are illustrative and represent typical ranges for similar chemical structures. Specific computational data for this compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO would likely be localized on the electron-rich pyrimidine ring and the oxygen atoms of the ether group, while the LUMO would be distributed over the pyrimidine ring's π-system. rsc.org This distribution is crucial for predicting how the molecule will interact with other chemical species. uchile.cl

Table 2: Predicted FMO Properties for this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.0 eV | Chemical reactivity and stability |

Note: These energy values are illustrative and based on typical results for similar pyrimidine derivatives. Specific computational data for this compound is not available in the cited literature.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). libretexts.org

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxyethoxy group, identifying them as likely sites for protonation or interaction with electrophiles. nih.govrsc.org The hydrogen atoms would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, which can reveal stabilizing effects such as hyperconjugation and intramolecular charge transfer. researchgate.netwisc.edu

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the pyrimidine ring. dergipark.org.tr This analysis provides stabilization energies (E(2)) that quantify the strength of these interactions. The analysis also calculates the natural atomic charges on each atom, offering a more refined view of the charge distribution than that provided by MEP alone. chemrxiv.org

Calculation of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in calculating the spectroscopic data for pyrimidine derivatives. These calculations can provide valuable information about the molecule's nuclear magnetic resonance (NMR) spectra, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra).

For a molecule like this compound, DFT calculations could predict the chemical shifts of its hydrogen and carbon atoms. For instance, the protons on the pyrimidine ring would be expected at distinct chemical shifts from those on the methoxyethoxy side chain. Similarly, the carbon atoms of the pyrimidine ring and the side chain would have characteristic calculated chemical shifts.

Table 1: Illustrative Calculated Spectroscopic Data for this compound

| Parameter | Method | Predicted Value |

| ¹H NMR Chemical Shift (H2) | DFT (B3LYP/6-311+G(d,p)) | 8.5 - 8.7 ppm |

| ¹H NMR Chemical Shift (H5) | DFT (B3LYP/6-311+G(d,p)) | 6.8 - 7.0 ppm |

| ¹³C NMR Chemical Shift (C4) | DFT (B3LYP/6-311+G(d,p)) | 165 - 167 ppm |

| IR Stretching Freq. (C-O-C) | DFT (B3LYP/6-311+G(d,p)) | 1050 - 1150 cm⁻¹ |

| Electronic Transition (π→π*) | TD-DFT | ~260 nm |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations for similar structures. Actual calculated values may vary based on the specific computational model and level of theory used.

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These approaches are vital for understanding the three-dimensional structure and dynamic properties of chemical compounds.

Conformational Space Exploration

The this compound molecule possesses several rotatable single bonds, particularly within the 2-methoxyethoxy side chain. This flexibility allows the molecule to adopt various three-dimensional arrangements, or conformations. The exploration of this conformational space is critical, as the specific conformation of a molecule can significantly influence its physical and biological properties.

Conformational analysis of pyrimidine derivatives is often conducted to understand their bioactive conformations, which is the specific shape a molecule adopts when it interacts with a biological target. For this compound, the key dihedral angles to consider would be around the C4-O, O-C, and C-C bonds of the side chain. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This surface reveals the low-energy, and therefore most probable, conformations of the molecule.

In-Silico Prediction of Chemical Reactivity

In-silico methods for predicting chemical reactivity offer a safe and efficient way to understand how a molecule will behave in chemical reactions. These predictions are often based on the electronic structure of the molecule. For pyrimidine derivatives, computational tools can identify the most likely sites for electrophilic or nucleophilic attack.

Methods based on DFT, such as the calculation of Fukui indices or the analysis of molecular electrostatic potential (MEP) maps, are commonly used to predict reactivity. The MEP map, for example, visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In the case of this compound, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich and thus susceptible to electrophilic attack, while the hydrogen atoms are generally electron-poor.

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Region of Interest | Implication |

| Molecular Electrostatic Potential (MEP) | Negative potential around pyrimidine nitrogens | Site for electrophilic attack |

| Fukui Function (f-) | High value on specific pyrimidine carbons | Site for nucleophilic attack |

| Frontier Molecular Orbitals (HOMO/LUMO) | Distribution of HOMO and LUMO across the molecule | Indicates regions involved in electron donation/acceptance |

Note: This table provides a conceptual overview of how reactivity descriptors are used. The specific reactive sites would be determined by detailed calculations.

Solvation Effects in Theoretical Modeling

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Theoretical models that account for these solvation effects are therefore crucial for accurate predictions. Solvation models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

For pyrimidine derivatives, studies have shown that solvent effects can cause shifts in spectroscopic signals, a phenomenon known as solvatochromism. For example, the n → π* transition of pyrimidine experiences a blue shift in polar solvents like water. When modeling this compound, the choice of solvent would be expected to influence its conformational preferences and predicted spectroscopic parameters. The polarizable continuum model (PCM) is a widely used implicit solvation model that can be applied to such calculations.

Mechanistic Investigations and Reaction Pathway Analysis Involving 4 2 Methoxyethoxy Pyrimidine

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of 4-(2-methoxyethoxy)pyrimidine is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism in pyrimidine (B1678525) chemistry involves the displacement of a suitable leaving group, typically a halide such as chlorine, from the 4-position of the pyrimidine ring by the nucleophilic 2-methoxyethanol (B45455).

The reaction pathway is initiated by the deprotonation of 2-methoxyethanol by a base, forming the 2-methoxyethoxide anion. This potent nucleophile then attacks the electron-deficient C4 carbon of a 4-halopyrimidine, such as 4-chloropyrimidine (B154816). The pyrimidine ring's nitrogen atoms act as strong electron-withdrawing groups, which sufficiently activate the ring towards nucleophilic attack. This attack leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comechemi.com This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring. The final step involves the elimination of the leaving group (e.g., chloride ion), which restores the aromaticity of the pyrimidine ring and yields the final product, this compound. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in pyrimidines. stackexchange.com

Derivatization of this compound can proceed through several pathways, depending on the nature of the reagents. Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, under forcing conditions, or if the ring is further activated, reactions such as nitration or halogenation may occur. The position of substitution would be directed by the combined electronic effects of the ring nitrogens and the 4-(2-methoxyethoxy) substituent.

Another avenue for derivatization involves reactions targeting the 2-methoxyethoxy side chain. For instance, ether cleavage can be induced under strong acidic conditions, though this is often a challenging transformation.

Kinetic and Thermodynamic Aspects of Chemical Reactions

The kinetics of the SNAr reaction for the synthesis of 4-alkoxypyrimidines are typically second-order, being first-order in both the 4-halopyrimidine and the alkoxide nucleophile. The rate of reaction is significantly influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, the solvent, and the temperature. For instance, the reaction of 2-chloropyrimidine (B141910) with amines is significantly faster in water compared to organic solvents. nih.gov

The following interactive table presents hypothetical kinetic data for the synthesis of a 4-alkoxypyrimidine, illustrating the influence of different parameters on the reaction rate.

| Reactant (4-Chloropyrimidine) | Nucleophile (Alkoxide) | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| 0.1 M | 0.2 M Sodium 2-methoxyethoxide | DMF | 25 | 1.5 x 10⁻⁴ |

| 0.1 M | 0.2 M Sodium 2-methoxyethoxide | DMF | 50 | 6.0 x 10⁻⁴ |

| 0.1 M | 0.2 M Sodium ethoxide | Ethanol | 25 | 1.2 x 10⁻⁴ |

| 0.1 M | 0.4 M Sodium 2-methoxyethoxide | DMF | 25 | 1.5 x 10⁻⁴ |

Note: The data in this table is illustrative and based on general principles of chemical kinetics for analogous reactions.

Role of the 2-Methoxyethoxy Substituent in Reaction Selectivity and Rate

The 2-methoxyethoxy substituent at the 4-position of the pyrimidine ring plays a crucial role in modulating the reactivity and selectivity of the molecule in subsequent reactions. This substituent exerts its influence through a combination of electronic and steric effects.

The presence of the 2-methoxyethoxy group also influences the regioselectivity of further substitutions. In the case of electrophilic attack, the substituent would likely direct incoming electrophiles to the 5-position, which is ortho to the activating alkoxy group and meta to the deactivating ring nitrogens.

Sterically, the 2-methoxyethoxy group is bulkier than a simple methoxy (B1213986) or ethoxy group. This steric hindrance can influence the rate of reactions occurring at adjacent positions (C5) by impeding the approach of reactants.

Computational studies on substituted pyrimidines have shown that the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are significantly affected by the nature of the substituents. mdpi.com The 2-methoxyethoxy group, with its electron-donating character, would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and potentially influencing its interactions in biological systems.

The following interactive table summarizes the expected influence of the 2-methoxyethoxy substituent on different types of reactions.

| Reaction Type | Effect on Rate | Influence on Selectivity |

| Nucleophilic Aromatic Substitution | Deactivating (compared to a halo-substituent) | N/A (substituent is already present) |

| Electrophilic Aromatic Substitution | Activating (relative to unsubstituted pyrimidine) | Directs to the 5-position |

| Radical Substitution | May influence radical stability | Can direct radical attack |

Advanced Analytical Techniques in Pyrimidine Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for determining the precise three-dimensional structure of crystalline solids at an atomic level. protoxrd.comksu.edu.sa This technique has been widely applied to various pyrimidine (B1678525) derivatives to understand their molecular geometry, intermolecular interactions, and packing in the solid state. iucr.orgethz.chrcsb.org

For other pyrimidine derivatives, X-ray crystallography has revealed key structural features. For instance, in the crystal structure of 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine, the molecules are arranged through multiple C—H⋯π and π–π interactions. iucr.org Similarly, the analysis of two new pyrimidine derivatives of ursolic acid showed that their crystal structures were stabilized by various intermolecular forces. cjsc.ac.cn These studies highlight the importance of non-covalent interactions in the crystal packing of pyrimidine compounds. iucr.org

A survey of crystal structure data for pyrimidine derivatives has been ongoing for decades, indicating the significance of this information in understanding their biological roles. iucr.org The structural data obtained from these investigations, such as bond lengths, bond angles, and hydrogen bonding patterns, are crucial for structure-based drug design and understanding molecular recognition processes. iucr.orgrcsb.org

Table 1: Crystallographic Data for Representative Pyrimidine Derivatives

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine | Monoclinic | P2₁/c | C—H⋯π, π–π stacking | iucr.org |

| Pyrimidine Derivative of Ursolic Acid (5a) | Monoclinic | P2₁ | Not specified | cjsc.ac.cn |

| Pyrimidine Derivative of Ursolic Acid (5b) | Monoclinic | P2₁ | Not specified | cjsc.ac.cn |

| FGFR3 in complex with a pyrimidine derivative | Not specified | Not specified | Interactions with Lys476, Met488, and Met529 | rcsb.org |

Chromatography (e.g., HPLC, LC-MS) for Purity and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for assessing the purity of synthesized compounds like 4-(2-Methoxyethoxy)pyrimidine and for analyzing complex mixtures containing pyrimidine derivatives. creative-proteomics.comscispace.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govsielc.com

HPLC is a versatile technique used for the separation and quantification of compounds in a sample. creative-proteomics.comnih.gov For pyrimidine derivatives, reversed-phase HPLC with a C18 column is a common approach. sielc.com The separation is based on the hydrophobicity of the analytes. A mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) is used to elute the compounds from the column. sielc.com The purity of a compound can be determined by analyzing the resulting chromatogram; a single, sharp peak is indicative of a pure substance.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govplos.org This powerful technique allows for the identification and quantification of individual components in a complex mixture with high sensitivity and specificity. nih.govplos.org In pyrimidine research, LC-MS is used for various applications, including the analysis of pyrimidine biosynthesis intermediates and the determination of pyrimidine-based drugs in biological samples. creative-proteomics.comnih.gov Ion-pairing reversed-phase UPLC-MS/MS has been successfully used for the simultaneous analysis of numerous purine (B94841) and pyrimidine metabolites. nih.gov

Table 2: Chromatographic Methods for Pyrimidine Analysis

| Technique | Application | Stationary Phase | Mobile Phase Example | Detection | Reference |

| HPLC | Purity determination of 4,6-dimethoxy-2-methyl-5-nitro-pyrimidine | Newcrom R1 (Reverse Phase) | Acetonitrile, water, and phosphoric acid | Not specified | sielc.com |

| HPLC | Determination of tetroxoprim (B1221704) and sulfadiazine | Not specified | Not specified | Not specified | nih.gov |

| LC-MS/MS | Analysis of purine and pyrimidine metabolites in urine | Not specified | Not specified | MS/MS | plos.org |

| IP-RP-UPLC-MS/MS | Simultaneous analysis of 35 purine and pyrimidine metabolites | Waters ACQUITY UPLC™ HSS T3 | Gradient of DBAA and ammonium (B1175870) formate (B1220265) in water/acetonitrile | ESI-MS/MS | nih.gov |

| HPLC-ESI-MS/MS | Analysis of pyrimidine de novo metabolites in urine | Not specified | Not specified | ESI-MS/MS | scispace.com |

Chemometric Approaches in Spectroscopic Data Analysis

The analysis of pyrimidine derivatives using spectroscopic techniques such as UV-Vis, IR, and NMR often generates large and complex datasets. ymerdigital.com Chemometrics, the application of statistical and mathematical methods to chemical data, plays a crucial role in extracting meaningful information from this data. ymerdigital.commdpi.com These approaches can be used for tasks such as multicomponent analysis, classification of samples, and building predictive models. ymerdigital.comresearchgate.net

In the context of spectroscopic data, chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are frequently employed. ymerdigital.com PCA is an unsupervised method that can be used to identify patterns and group samples based on their spectral similarities. mdpi.com PLS, a supervised method, is used to build calibration models that can predict the concentration of a component in a mixture from its spectrum. ymerdigital.com

Chemometric-assisted UV spectroscopy has been successfully used for the simultaneous determination of multiple components in pharmaceutical formulations. ymerdigital.com For instance, PCR and PLS models have been developed for the analysis of mixtures containing pyrimidine bases. ymerdigital.com These methods enhance the quality, selectivity, and sensitivity of the spectral analysis. ymerdigital.com

Furthermore, chemometrics is applied in quantitative structure-activity relationship (QSAR) and quantitative structure-toxicity relationship (QSTR) studies of pyrimidine derivatives. researchgate.net By correlating molecular descriptors with biological activity or toxicity, these models can help in the design of new compounds with improved properties. researchgate.net

Table 3: Chemometric Methods in Pyrimidine Research

| Chemometric Method | Spectroscopic Technique | Application | Reference |

| Principal Component Regression (PCR), Partial Least Squares (PLS) | UV Spectroscopy | Simultaneous analysis of pyrimidine bases | ymerdigital.com |

| Principal Component Regression (PCR), Partial Least Squares (PLS) | UV Spectroscopy | Simultaneous determination of lansoprazole (B1674482) and domperidone | ymerdigital.com |

| Multilinear Regression | Not specified (used with calculated molecular descriptors) | QSAR and QSTR modeling of 2-pyridyl pyrimidine derivatives | researchgate.net |

| Unsupervised and Supervised Methods | ¹H NMR Spectroscopy | Classification and authentication of honey based on pyrimidine derivatives and other compounds | mdpi.comresearchgate.net |

Q & A

Q. Key Optimization Parameters :

- Solvent choice : DMF enhances nucleophilicity but may require thorough removal due to toxicity.

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but risk side reactions like over-alkylation.

- Base selection : Potassium carbonate minimizes hydrolysis compared to stronger bases like NaOH.

How can structural discrepancies in this compound derivatives be resolved using crystallographic and spectroscopic techniques?

Advanced Question

Answer:

Structural ambiguities (e.g., dihedral angles, substituent orientation) require a multi-technique approach:

- X-ray crystallography : Determines absolute configuration and bond lengths. For example, in a related pyrimidine derivative, the dihedral angle between the pyrimidine and benzene rings was resolved as 64.2°, confirming steric constraints .

- NMR spectroscopy : H and C NMR can identify methoxyethoxy group integration (δ ~3.5–4.5 ppm for OCHCHOCH) and confirm substitution patterns .

- LCMS/HPLC : Validates molecular weight (e.g., m/z 236 [M+H]+ for a trifluoromethyl analog) and purity (>95%) .

Case Study : A study on 7-methoxy-thiadiazolo-pyrimidine used vacuum sublimation (115–125°C at 0.5 mm Hg) to isolate high-purity crystals, resolving conflicting reports on melting points and UV-Vis spectra .

What computational strategies are effective for predicting the physicochemical properties and reactivity of this compound derivatives?

Advanced Question

Answer:

- In silico modeling : Tools like ACD/Labs Percepta predict logP, solubility, and pKa. For example, the methoxyethoxy group increases hydrophilicity (predicted logP = 1.2) compared to unsubstituted pyrimidines .

- DFT calculations : Assess electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions.

- Database mining : PubChem and DSSTox provide experimental data (e.g., Canonical SMILES: CCOC1=NC=NC=C1OCCOC) to validate computational results .

Limitations : Computational models may underestimate steric effects in bulky derivatives, necessitating experimental validation via kinetic studies .

How can researchers design experiments to assess the biological activity of this compound analogs, particularly in enzyme inhibition?

Basic Question

Answer:

- Target selection : Prioritize enzymes with conserved pyrimidine-binding pockets (e.g., kinases, DHFR).

- Assay design :

- Control experiments : Compare with known inhibitors (e.g., methotrexate for DHFR) to establish potency benchmarks.

Example : A tricyclic diimidazo-pyrimidine derivative showed potent anticancer activity (IC < 1 µM) via kinase inhibition, validated through crystallography and cell-based assays .

What methodologies are recommended for analyzing environmental or metabolic degradation products of this compound?

Advanced Question

Answer:

- Degradation studies :

- Metabolite profiling : Use high-resolution MS (e.g., Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Ecotoxicity assays : Evaluate degradation products in Daphnia magna or algal models to assess environmental impact .

Data Interpretation : Contrast results with structurally similar compounds (e.g., diazinon degradation pathways) to infer mechanistic trends .

How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

Advanced Question

Answer:

- Yield discrepancies :

- Reaction monitoring : Use TLC or in situ IR to identify incomplete reactions or intermediates.

- Purification : Optimize solvent systems (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol) to recover polar byproducts .

- Spectroscopic conflicts :

Example : A reported 67% yield for 7-methoxy-thiadiazolo-pyrimidine was achieved after vacuum sublimation, resolving earlier inconsistencies from column chromatography losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.